molecular formula C8H7BrOS B1380221 3-(5-Bromothiophen-2-yl)cyclobutan-1-one CAS No. 1514351-33-7

3-(5-Bromothiophen-2-yl)cyclobutan-1-one

Cat. No.: B1380221
CAS No.: 1514351-33-7
M. Wt: 231.11 g/mol
InChI Key: WBWUIPOBRXKCPD-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)cyclobutan-1-one is a bicyclic organic compound featuring a cyclobutanone ring fused to a 5-bromothiophene moiety. The cyclobutanone ring introduces significant ring strain, which can enhance reactivity and influence conformational stability, while the bromothiophene group contributes to electronic and steric properties.

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c9-8-2-1-7(11-8)5-3-6(10)4-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWUIPOBRXKCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromothiophen-2-yl)cyclobutan-1-one typically involves the bromination of thiophene followed by a cyclization reaction to form the cyclobutanone ring. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring. The cyclization can be achieved through various cyclization agents and conditions, often involving the use of strong bases or acids to facilitate the ring closure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Bromothiophen-2-yl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group in the cyclobutanone ring.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(5-Bromothiophen-2-yl)cyclobutan-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutanone ring play crucial roles in its reactivity and interactions. The compound can act as an electrophile in various reactions, facilitating the formation of new bonds and the modification of existing structures. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Table 1: Key Properties of 3-(5-Bromothiophen-2-yl)cyclobutan-1-one and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₈H₇BrOS 231.11 Cyclobutanone, 5-bromothiophene High ring strain; synthetic intermediate -
3-(5-Bromopyridin-2-yl)cyclobutan-1-one C₉H₈BrNO 226.07 Pyridine, cyclobutanone, Br Enhanced polarity due to pyridine N
1-(5-Bromothiophen-2-yl)butan-1-one C₈H₉BrOS 233.12 Butanone, Br Flexible backbone; antimicrobial potential
1-(5-Bromothiophen-2-yl)-3-phenylprop-2-en-1-one C₁₃H₉BrO₂S 307.18 α,β-unsaturated ketone, Br Nonlinear optical (NLO) properties
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one C₁₃H₉ClO₂S 264.73 Cl substitution, conjugated system Reduced lipophilicity vs. Br analogs

Key Observations:

Electronic Effects : Bromine’s electronegativity and polarizability enhance electronic conjugation in thiophene derivatives, as seen in the NLO activity of α,β-unsaturated analogs . Replacing Br with Cl reduces molar refractivity and lipophilicity, impacting biological activity .

Heteroatom Influence: The pyridine analog (C₉H₈BrNO) exhibits higher polarity due to the nitrogen atom, improving solubility in polar solvents but reducing membrane permeability compared to thiophene derivatives .

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